molecular formula C15H22N2O B14129571 N-(4-ethylphenyl)azepane-1-carboxamide CAS No. 449790-13-0

N-(4-ethylphenyl)azepane-1-carboxamide

Cat. No.: B14129571
CAS No.: 449790-13-0
M. Wt: 246.35 g/mol
InChI Key: BRQLWXHUHIEGGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-ethylphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation process, which proceeds under mild conditions with CO₂ as the byproduct . This method is operationally friendly and allows for the preparation of N-aryl azepane derivatives with high functional diversity. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

N-(4-ethylphenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized azepanes.

Scientific Research Applications

N-(4-ethylphenyl)azepane-1-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an inhibitor, antidiabetic, anticancer agent, and DNA binding reagent . Its diverse functional groups make it a valuable compound for developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(4-ethylphenyl)azepane-1-carboxamide can be compared with other azepane derivatives, such as N-(2-ethylphenyl)azepane-1-carboxamide and N-(4-ethylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide These compounds share similar structural features but differ in their functional groups and biological activities

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and advancements in these areas.

Properties

CAS No.

449790-13-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(4-ethylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-2-13-7-9-14(10-8-13)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)

InChI Key

BRQLWXHUHIEGGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCCCCC2

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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